molecular formula C8H5F3N2 B3356182 1-(Trifluoromethyl)-1H-benzimidazole CAS No. 652968-46-2

1-(Trifluoromethyl)-1H-benzimidazole

Cat. No.: B3356182
CAS No.: 652968-46-2
M. Wt: 186.13 g/mol
InChI Key: QCOLDAACMNYDIP-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-benzimidazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with trifluoroacetic acid under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine is reacted with trifluoroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid.

    Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

Major Products Formed:

  • Oxidized benzimidazole derivatives.
  • Reduced benzimidazole derivatives.
  • Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(Trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

    1-(Trifluoromethyl)-2H-benzimidazole: Similar structure but with a different position of the trifluoromethyl group.

    1-(Difluoromethyl)-1H-benzimidazole: Contains a difluoromethyl group instead of a trifluoromethyl group.

    1-(Trifluoromethyl)-1H-indazole: Similar structure but with an indazole ring instead of a benzimidazole ring.

Uniqueness: 1-(Trifluoromethyl)-1H-benzimidazole is unique due to the specific positioning of the trifluoromethyl group on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)13-5-12-6-3-1-2-4-7(6)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLDAACMNYDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620753
Record name 1-(Trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652968-46-2
Record name 1-(Trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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